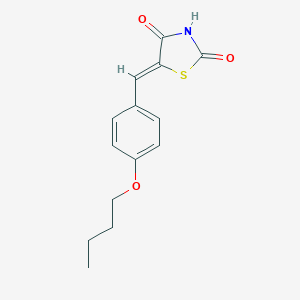
5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure features a thiazolidine ring fused with a benzylidene moiety, which is further substituted with a butoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-butoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinediones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione is not well-documented. similar compounds in the thiazolidinedione class are known to interact with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Ciglitazone: A compound with similar structural features and biological activities.
Uniqueness
5-(4-butoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity and potentially improve its interaction with biological targets.
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H15NO3S/c1-2-3-8-18-11-6-4-10(5-7-11)9-12-13(16)15-14(17)19-12/h4-7,9H,2-3,8H2,1H3,(H,15,16,17)/b12-9- |
Clave InChI |
AFCIKPDGHNLMNQ-XFXZXTDPSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















